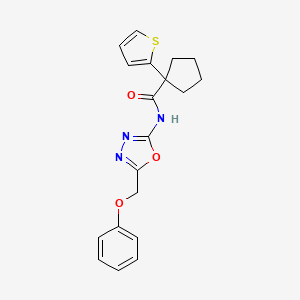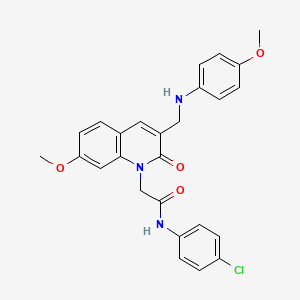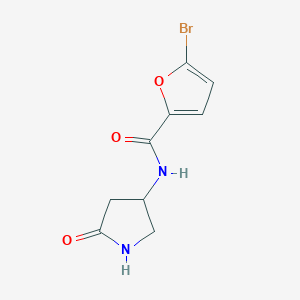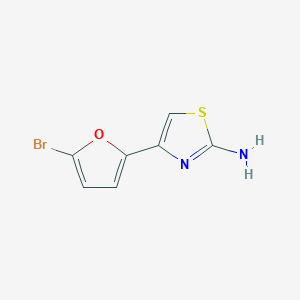![molecular formula C16H12ClFN2O2 B2865557 (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide CAS No. 2094046-72-5](/img/structure/B2865557.png)
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
作用機序
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, which results in the inhibition of chloride transport across cell membranes.
Biochemical and Physiological Effects
This compound has been shown to restore chloride transport in cells with mutant CFTR proteins, which is the underlying cause of cystic fibrosis. In addition, this compound has been shown to inhibit the secretion of fluid in the intestine, which may be useful in treating secretory diarrhea.
実験室実験の利点と制限
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. However, this compound has limitations in that it only inhibits the function of the CFTR protein and does not address the underlying genetic mutations that cause cystic fibrosis.
将来の方向性
There are several future directions for research on (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in treating other diseases.
合成法
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 2-chlorobenzophenone with ethyl cyanoacetate to form (2-chlorophenyl)-2-cyanoacetate, which is then reacted with 4-fluorobenzylamine to form (2-chlorophenyl)-N-(4-fluorobenzyl)-2-cyanoacetamide. The final step involves the hydrolysis of the cyano group to form this compound.
科学的研究の応用
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In cystic fibrosis, this compound has been shown to restore chloride transport in cells with mutant CFTR proteins. This compound has also been studied for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
特性
IUPAC Name |
(2R)-2-(2-chlorophenyl)-N-[cyano-(4-fluorophenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-13-4-2-1-3-12(13)15(21)16(22)20-14(9-19)10-5-7-11(18)8-6-10/h1-8,14-15,21H,(H,20,22)/t14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFPGTSNVAETRW-YSSOQSIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)



![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)

![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)

